molecular formula C10H9BrN4O B6323139 Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide CAS No. 1142943-96-1

Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide

Cat. No.: B6323139
CAS No.: 1142943-96-1
M. Wt: 281.11 g/mol
InChI Key: XLBCMNCPMMPNHH-UHFFFAOYSA-N
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Description

“Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine scaffold . This scaffold is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is structurally similar to the purine ring . This similarity has led to studies investigating derivatives of this scaffold as possible isosteric replacements for purines . The specific molecular structure of “this compound” is not detailed in the retrieved papers.

Scientific Research Applications

Synthesis and Derivative Formation

  • Parallel Iterative Solution-Phase Synthesis : This compound is utilized in the iterative solution-phase synthesis of amide derivatives, particularly in the creation of a library of triazolopyridine amide derivatives. This synthesis is a part of rapid lead optimization in drug discovery (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

  • Synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives : The compound serves as a leading compound in the preparation of new N-substituted cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which have shown significant herbicidal and fungicidal activity (Tian, Song, Wang, & Liu, 2009).

  • Formation of Fused Heterocyclic 1,2,4-triazoles : It is used in developing methods for synthesizing novel acetamides with 1,2,4-oxadiazol cycles, showcasing its application in creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

  • Acylation of Heteroaromatic Amines : The compound is involved in the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, demonstrating its role in the preparation of complex heterocyclic structures (Ibrahim et al., 2011).

  • Preparation of Pyridines and Pyrimidines : This compound is significant in the synthesis of pyridines and pyrimidines, particularly in ring rearrangements and diversification, highlighting its versatility in organic synthesis (Tang, Wang, Li, & Wang, 2014).

  • Synthesis of Amide Derivatives : It's used in the facile synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine, emphasizing its importance in generating biologically active compounds (Gandikota, Bolla, Viswanath, & Bethi, 2017).

Biological and Chemical Activity

  • Bioactivity in Herbicides and Fungicides : Some derivatives of this compound have shown excellent herbicidal and fungicidal activities, marking its potential in agricultural applications (Tian et al., 2009).

  • Chemotherapeutic Activity : Derivatives of cyclopropanecarboxylic acid are used in the treatment of diseases like schistosomiasis and show considerable effects on glutamate, which is relevant in neurological and psychiatric disorders (Gandikota et al., 2017).

  • Reactivity in Organic Synthesis : This compound's derivatives participate as 1,3-dipoles in reactions with electron-deficient ethylenes, producing biaryl compounds and cyclopropanes, indicating their reactivity and utility in organic chemistry (Adam, Alom, Abarca, & Ballesteros, 2016).

Properties

IUPAC Name

N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-7-2-1-3-8-12-10(14-15(7)8)13-9(16)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBCMNCPMMPNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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